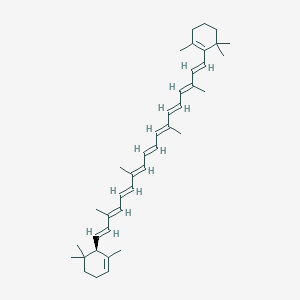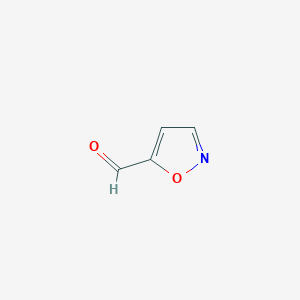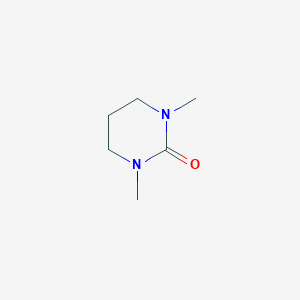
2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid
Übersicht
Beschreibung
“2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid” is a chemical compound with the CAS Number: 552850-73-4 . It is sold in solid form and is usually shipped within 2 business days . The compound is also known as N-(5-chloropyridin-2-yl)-N-methylglycine hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid” is C7H6ClNO2 . The average mass is 171.581 Da and the monoisotopic mass is 171.008713 Da .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The density is 1.4±0.1 g/cm3, boiling point is 295.9±25.0 °C at 760 mmHg, and the flash point is 132.8±23.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound is used in the synthesis of novel acetamides with 1,2,4-oxadiazole cycles. These acetamides have shown interesting biological properties.
- Methods of Application : The specific methods of synthesis are not detailed in the sources. However, it typically involves chemical reactions under controlled conditions.
- Results or Outcomes : The synthesized acetamides have shown interesting biological properties. However, the specific results or quantitative data are not provided in the sources.
Anti-Fibrosis Activity
- Scientific Field : Pharmacology .
- Summary of the Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity .
- Methods of Application : The compound is used to prepare a series of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives are then evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Preparation of Heterocyclic Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound can be used in the preparation of a variety of heterocyclic compounds . Heterocyclic compounds are widely used in many fields, including medicine, agriculture, and materials science .
- Methods of Application : The specific methods of preparation are not detailed in the sources. However, it typically involves chemical reactions under controlled conditions .
- Results or Outcomes : The preparation of heterocyclic compounds can lead to a wide range of potential applications, depending on the specific structures and properties of the compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-2-5(9-3-4)10-6(11)7(12)13/h1-3H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMUSEDZBHNTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630465 | |
| Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid | |
CAS RN |
552850-73-4 | |
| Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)





